molecular formula C8H9FNO3P B11762386 1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene

1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene

Cat. No.: B11762386
M. Wt: 217.13 g/mol
InChI Key: KMKRMZVBKNWCFG-UHFFFAOYSA-N
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Description

1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene is an organic compound characterized by the presence of a dimethylphosphoryl group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-fluorobenzene followed by the introduction of the dimethylphosphoryl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods are designed to be scalable and efficient, allowing for the large-scale production of the compound for various applications.

Chemical Reactions Analysis

1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions to form different nitrogen-containing compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which 1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylphosphoryl group can interact with enzymes and other proteins. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene include:

    2-Fluoro-4-nitrobenzene: Lacks the dimethylphosphoryl group, making it less versatile in certain reactions.

    1-(Dimethylphosphoryl)-4-nitrobenzene: Lacks the fluorine atom, which affects its reactivity and applications.

    1-(Dimethylphosphoryl)-2-chloro-4-nitrobenzene: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

Properties

Molecular Formula

C8H9FNO3P

Molecular Weight

217.13 g/mol

IUPAC Name

1-dimethylphosphoryl-2-fluoro-4-nitrobenzene

InChI

InChI=1S/C8H9FNO3P/c1-14(2,13)8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3

InChI Key

KMKRMZVBKNWCFG-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=C(C=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

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